テマノグレレ

概要

説明

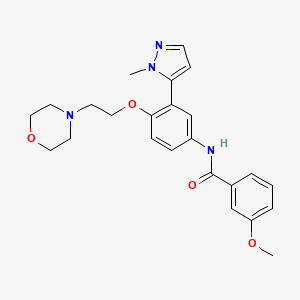

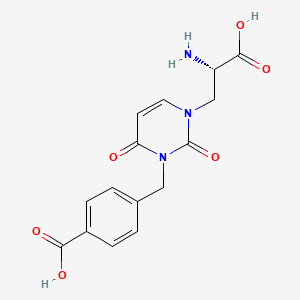

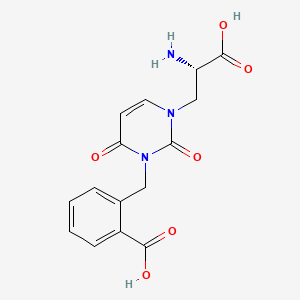

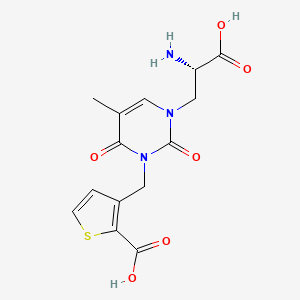

テマノグレレル(APD791としても知られている)は、セロトニン2A受容体の経口小型分子逆アゴニストです。これは血小板および血管平滑筋に強力な作用を示します。 テマノグレレルは、その薬物動態、薬力学、および安全性を評価するために、健康な被験者を対象とした第I相臨床試験で研究されてきました .

科学的研究の応用

Temanogrel has a wide range of scientific research applications, including:

Chemistry: Temanogrel is used as a research tool to study the serotonin 2A receptor and its role in various chemical processes.

Biology: In biological research, Temanogrel is used to investigate the effects of serotonin 2A receptor antagonism on cellular and molecular pathways.

Medicine: Temanogrel has been studied for its potential therapeutic effects in conditions such as microvascular obstruction and Raynaud’s phenomenon related to systemic sclerosis

作用機序

テマノグレレルは、セロトニン2A受容体の逆アゴニストとして作用することで効果を発揮します。この受容体は、血小板凝集や血管平滑筋収縮など、様々な生理学的プロセスに関与しています。 セロトニン2A受容体を阻害することで、テマノグレレルは血小板凝集を抑制し、血管収縮を防ぎ、血流を改善し、血栓形成のリスクを低下させます .

類似の化合物との比較

類似の化合物

ラモセトロン: 下痢優勢型過敏性腸症候群や悪心の治療に使用されるセロトニン5-HT3受容体拮抗薬。

スラメルセロード: 心房細動や心臓血管関連疾患の研究のための抗不整脈作用を有する強力な5-HT4受容体拮抗薬。

パンコプリド: 新規の経口投与可能な長効性の選択的5-HT3受容体拮抗薬であり、マスタード窒素やダカルバジンによる嘔吐を抑制します.

テマノグレレルの独自性

テマノグレレルは、セロトニン2A受容体の拮抗薬として、その高い選択性と効力でユニークです。 ADP刺激による血小板凝集の増幅をセロトニンが介したものを抑制し、血管収縮を防ぐ能力により、研究や潜在的な治療用途に有用な化合物となっています .

生化学分析

Biochemical Properties

Temanogrel is a highly selective antagonist of the 5-HT2A receptor, with a Ki value of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . The interaction of Temanogrel with the 5-HT2A receptor is crucial for its function, as it inhibits the serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .

Cellular Effects

Temanogrel has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent vasoconstriction caused by 5-HT in a concentration-dependent manner . It also significantly inhibits 5-HT-stimulated DNA synthesis . These effects of Temanogrel influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Temanogrel exerts its effects at the molecular level primarily through its binding interactions with the 5-HT2A receptor . As an inverse agonist of this receptor, Temanogrel inhibits the activation of the receptor, thereby preventing the downstream effects of receptor activation, such as platelet aggregation and vasoconstriction .

Temporal Effects in Laboratory Settings

It has been observed that Temanogrel exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .

Dosage Effects in Animal Models

It is known that Temanogrel has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety .

Metabolic Pathways

Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with enzymes or cofactors involved in serotonin signaling .

Transport and Distribution

Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with transporters or binding proteins involved in serotonin signaling .

Subcellular Localization

Given its role as a 5-HT2A receptor inverse agonist, it is likely that it is localized to the cell membrane where the 5-HT2A receptors are located .

準備方法

合成経路と反応条件

テマノグレレルの合成には、重要な中間体の形成とその後の反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、専有情報であり、公表されていません。 テマノグレレルの合成には、様々な試薬や触媒を用いて目的の化学構造を実現することが知られています .

工業生産方法

テマノグレレルの工業生産方法も専有情報です。通常、このような化合物の生産には、高収率と高純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、結晶化、ろ過、クロマトグラフィーなどの精製工程が含まれる場合があります .

化学反応の分析

反応の種類

テマノグレレルは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: テマノグレレルは、特定の条件下で酸化されて様々な酸化生成物を形成することができます。

還元: 還元反応は、テマノグレレルの化学構造を修飾するために使用することができます。

一般的な試薬と条件

テマノグレレルの反応で使用される一般的な試薬には、酸化剤、還元剤、様々な触媒が含まれます。 これらの反応の特定の条件は、目的の結果と使用される試薬の性質によって異なります.

生成される主な生成物

テマノグレレルの反応から生成される主な生成物は、反応の種類と使用される条件によって異なります。 たとえば、酸化反応では酸化誘導体が生成され、置換反応では異なる官能基を持つ修飾されたテマノグレレル分子が生成される可能性があります.

科学研究への応用

テマノグレレルは、次のものを含む幅広い科学研究への応用があります。

化学: テマノグレレルは、セロトニン2A受容体とその様々な化学プロセスにおける役割を研究するための研究ツールとして使用されます。

生物学: 生物学的研究では、テマノグレレルは、セロトニン2A受容体拮抗作用が細胞および分子経路に及ぼす影響を調査するために使用されます。

医学: テマノグレレルは、全身性硬化症に関連する微小血管閉塞症やレイノー現象などの疾患における潜在的な治療効果について研究されてきました

類似化合物との比較

Similar Compounds

Ramosetron: A serotonin 5-HT3 receptor antagonist used to treat diarrhea-predominant irritable bowel syndrome and nausea.

Sulamserod: A potent 5-HT4 receptor antagonist with antiarrhythmic activity for the study of atrial fibrillation and cardiovascular-related diseases.

Pancopride: A novel, orally available, long-acting, selective 5-HT3 receptor antagonist that blocks nitrogen mustard and dacarbazine-induced vomiting.

Uniqueness of Temanogrel

Temanogrel is unique in its high selectivity and potency as an antagonist of the serotonin 2A receptor. Its ability to inhibit serotonin-mediated amplification of ADP-stimulated platelet aggregation and prevent vasoconstriction makes it a valuable compound for research and potential therapeutic applications .

特性

IUPAC Name |

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOQUKRCASTCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237321 | |

| Record name | Temanogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis. | |

| Record name | APD791 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

887936-68-7 | |

| Record name | Temanogrel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temanogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMANOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)

![5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazolidine-2-thione](/img/structure/B1682660.png)

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B1682680.png)

![[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1682682.png)